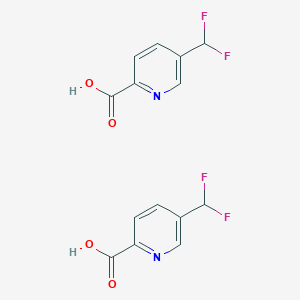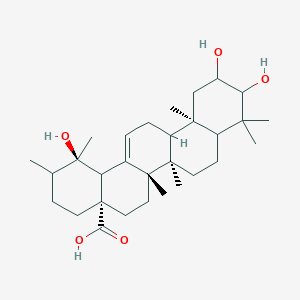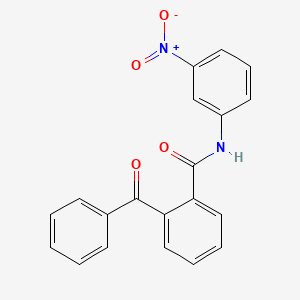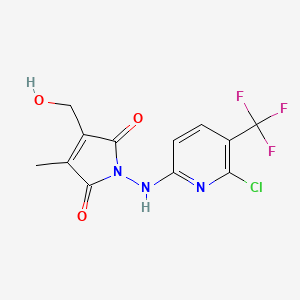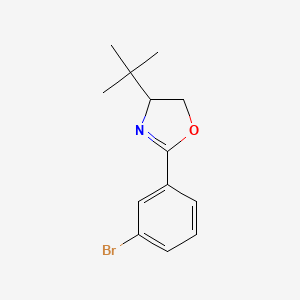
3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one is a complex organic compound that features a naphthalene ring and a chromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one typically involves the condensation of naphthalene derivatives with chromenone precursors. One common method involves the use of a base-catalyzed aldol condensation reaction, where naphthalen-2-yl ketone reacts with a chromenone aldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, hydroxylated compounds
Applications De Recherche Scientifique
3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: A similar compound with neuroprotective effects.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with potential biological activities.
Uniqueness
3-(3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl)-4H-chromen-4-one is unique due to its combined naphthalene and chromenone structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H14O3 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]chromen-4-one |
InChI |
InChI=1S/C22H14O3/c23-20(17-10-9-15-5-1-2-6-16(15)13-17)12-11-18-14-25-21-8-4-3-7-19(21)22(18)24/h1-14H/b12-11+ |
Clé InChI |
NCCUGBMTYMDUNE-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=COC4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=COC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![benzyl 2-[(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B14801398.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
